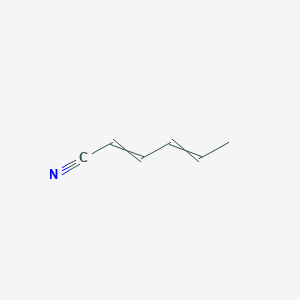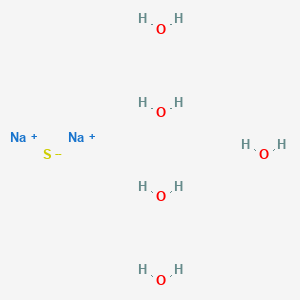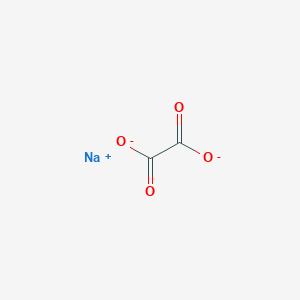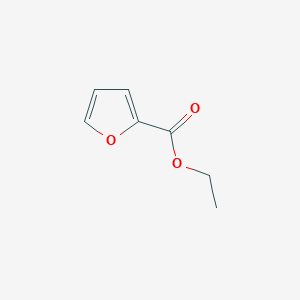
Tributyl(perfluoroethyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl(perfluoroethyl)stannane is a chemical compound used in various organic reactions, particularly in the synthesis of heterocyclic compounds and in hydrostannylation reactions. It is part of the organotin compounds, known for their utility in organic chemistry due to the versatility of the tin atom.
Synthesis Analysis
Tributyl(perfluoroethyl)stannane can be synthesized from 2-bromo-3,3,3-trifluoropropene in a one-step process, demonstrating its accessibility for chemical synthesis and applications. The synthesis pathway provides a straightforward approach to access various trifluoromethylated heterocyclic compounds (Hanamoto, Hakoshima, & Egashira, 2004).
Molecular Structure Analysis
Although specific details on the molecular structure analysis of Tributyl(perfluoroethyl)stannane are not provided in the available literature, organotin compounds typically feature a central tin atom bonded to organic groups, which in this case includes perfluoroethyl groups. This structure influences the compound's reactivity and properties.
Chemical Reactions and Properties
Tributyl(perfluoroethyl)stannane participates in various chemical reactions, such as 1,3-dipolar cycloadditions, demonstrating its reactivity towards different organic substrates. It serves as an efficient reagent for the preparation of trifluoromethylated heterocyclic compounds, providing a pathway for the introduction of functional groups like aryl groups or iodine (Hanamoto, Hakoshima, & Egashira, 2004).
Physical Properties Analysis
Physical properties such as melting point, boiling point, and solubility in various solvents are essential for handling and applying Tributyl(perfluoroethyl)stannane in chemical syntheses. However, specific data on these properties were not found in the reviewed literature and typically depend on the compound's molecular structure and substituents.
Chemical Properties Analysis
Tributyl(perfluoroethyl)stannane's chemical properties, such as its reactivity with different chemical agents and stability under various conditions, are critical for its use in organic chemistry. Its role in facilitating nucleophilic substitutions and contributing to the stereochemical outcomes of reactions highlights its chemical versatility. The stannane compound's electron-withdrawing substituents influence its reactivity, making it a valuable component in organic synthesis (Miura, Wang, & Hosomi, 2005).
Applications De Recherche Scientifique
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : Tributyl(perfluoroethyl)stannane is used in the stannylation of cyclopropenes . This process involves the addition of a tin atom to the cyclopropene molecule, resulting in stannylcyclopropenes .
- Methods of Application or Experimental Procedures : While the exact procedures can vary, the general process involves reacting Tributyl(perfluoroethyl)stannane with cyclopropenes under controlled conditions . The reaction conditions, such as temperature, pressure, and reaction time, would need to be optimized based on the specific cyclopropene being used .
- Results or Outcomes : The result of this reaction is the formation of stannylcyclopropenes . These compounds are key building blocks for the synthesis of substituted cyclopropenes .
Safety And Hazards
Tributyl(perfluoroethyl)stannane is classified as Acute toxicity, Oral (Category 3), Acute toxicity, Dermal (Category 4), Skin irritation (Category 2), Eye irritation (Category 2A), Reproductive toxicity (Category 1B), Specific target organ toxicity - repeated exposure (Category 1), Short-term (acute) aquatic hazard (Category 1), Long-term (chronic) aquatic hazard (Category 1) . It is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, may damage fertility or the unborn child, causes damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects .
Propriétés
IUPAC Name |
tributyl(1,1,2,2,2-pentafluoroethyl)stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C2F5.Sn/c3*1-3-4-2;3-1(4)2(5,6)7;/h3*1,3-4H2,2H3;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRRWXQWODQKRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(C(F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27F5Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375288 |
Source


|
| Record name | Tributyl(pentafluoroethyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tributyl(pentafluoroethyl)stannane | |
CAS RN |
1426-66-0 |
Source


|
| Record name | Tributyl(pentafluoroethyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1426-66-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2R,3R,5S,8R,9S,10S,13R,14S,17R)-2,3-Dibromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B74745.png)








![Benzoxazole, 5-methyl-2-[4-[2-(5-methyl-2-benzoxazolyl)ethenyl]phenyl]-](/img/structure/B74764.png)